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This guide provides researchers, scientists, and drug development professionals with solutions

to common issues encountered during bicinchoninic acid (BCA) protein assays, specifically

focusing on high background problems.

Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you quickly

identify and resolve problems in your experiments.

Q1: What are the common causes of high background in a BCA assay?

High background absorbance in a BCA assay can be caused by several factors:

Interfering Substances: The presence of certain chemicals in your sample can interfere with

the assay chemistry, leading to a false-positive signal. Common interfering substances

include reducing agents, chelating agents, and some detergents at high concentrations.[1][2]

[3][4][5]

Contaminated Reagents or Water: Using contaminated reagents or water can introduce

substances that react with the BCA working reagent, causing a high background reading.[6]

It is crucial to use high-purity water and ensure all reagents are within their expiration dates

and show no signs of contamination, such as discoloration or microbial growth.[7]
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Improper Reagent Preparation: Incorrectly preparing the BCA working reagent, for instance,

by using the wrong ratio of Reagent A to Reagent B, can lead to assay variability and high

background.

Incorrect Incubation Time or Temperature: Over-incubation or performing the assay at a

higher temperature than specified in the protocol can lead to increased background signal.[8]

Conversely, shorter incubation times might be used to reduce interference from certain

substances.[9][10]

Sample Matrix Effects: The overall composition of your sample buffer can sometimes

collectively interfere with the assay, even if individual components are below their

interference threshold.[11]

Q2: My sample buffer contains a reducing agent like DTT or β-mercaptoethanol. How can I still

get an accurate protein measurement with the BCA assay?

Reducing agents are a significant source of interference in BCA assays as they can reduce

Cu²⁺ to Cu¹⁺, mimicking the reaction of proteins.[3][4][5] Here are several strategies to

overcome this issue:

Dilute the Sample: The simplest approach is to dilute your sample in a compatible buffer to a

point where the concentration of the reducing agent no longer interferes with the assay.[1]

[12] This is only feasible if your protein concentration is high enough to remain within the

detection range of the assay after dilution.

Use a Reducing Agent Compatible BCA Assay Kit: Several commercially available kits are

formulated to be compatible with reducing agents.[1] These kits often include a reagent that

blocks the interfering effects of the sulfhydryl groups in agents like DTT and β-

mercaptoethanol.

Protein Precipitation: You can separate the protein from the interfering substances by

precipitating the protein.[1][2][3] Trichloroacetic acid (TCA) or acetone precipitation are

common methods. After precipitation, the protein pellet is washed and then resuspended in a

buffer compatible with the BCA assay.

Dialysis or Desalting: These techniques can be used to exchange the buffer of your sample

to one that is compatible with the BCA assay.[1][12]
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Q3: Can detergents in my lysis buffer cause a high background?

The BCA assay is generally compatible with many common detergents. However, high

concentrations of some detergents can interfere with the assay.[1] It is essential to check the

compatibility of your specific detergent and its concentration with the BCA assay you are using.

If the detergent concentration is too high, you may need to dilute your sample.

Q4: My blank (zero protein) wells have high absorbance. What should I do?

High absorbance in your blank wells is a clear indicator of a background issue. Here’s how to

troubleshoot:

Check for Contamination: Ensure that your microplate, pipette tips, and all reagents (water,

buffers, BCA reagents) are clean and free of contaminants.[6][13] Prepare fresh buffers if

you suspect contamination.[6]

Verify Reagent Preparation: Double-check that the BCA working reagent was prepared with

the correct ratio of Reagent A and Reagent B as specified by the manufacturer's protocol.

Assess the Blank Buffer: The buffer used for your blank should be the same as the buffer

your protein standards and samples are in. If this buffer contains an interfering substance, it

will result in a high background. In this case, you will need to find a way to remove the

interfering substance from your samples or use a different protein assay.

Q5: The color development in my samples seems to be time-dependent and continues to

increase. What does this mean?

The BCA assay reaction is time and temperature-dependent.[8] While the reaction is typically

incubated for 30 minutes at 37°C, some interfering substances can cause a slow, continuous

color development. If you observe this, it may be due to the presence of substances like N-

hydroxysuccinimide (NHS).[9][10] In such cases, reducing the incubation time may help to

minimize the background signal from the interfering substance while still allowing for sufficient

color development from the protein.[9][10]

Data Presentation
Table 1: Effect of Interfering Substances on BCA Assay Absorbance
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Interfering Substance Concentration
Approximate % Increase in
Background Absorbance
(562 nm)

Dithiothreitol (DTT) 5 mM > 100%

β-mercaptoethanol 10 mM > 100%

EDTA 10 mM ~ 20-30%

Guanidine HCl 4 M ~ 10-15%

Urea 4 M ~ 5-10%

Triton X-100 5% < 5%

SDS 5% < 5%

Note: The values presented are approximate and can vary depending on the specific assay

conditions and formulation. It is always recommended to test your specific buffer for

interference.

Experimental Protocols
Protocol 1: Standard BCA Protein Assay (Microplate
Procedure)

Preparation of Standards: Prepare a series of protein standards of known concentrations

(e.g., using Bovine Serum Albumin - BSA) in the same buffer as your unknown samples. A

typical range is 20 to 2,000 µg/mL.[7]

Sample Preparation: Dilute your unknown protein samples as needed to fall within the range

of your standards.

Working Reagent Preparation: Prepare the BCA Working Reagent by mixing 50 parts of BCA

Reagent A with 1 part of BCA Reagent B.[14][15][16] The solution should be a clear green

color.

Assay Procedure:
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Pipette 25 µL of each standard and unknown sample replicate into a microplate well.[7]

[15]

Add 200 µL of the BCA Working Reagent to each well.[7][15]

Mix the plate thoroughly on a plate shaker for 30 seconds.

Incubation: Cover the plate and incubate at 37°C for 30 minutes.[7][14][15]

Measurement: Cool the plate to room temperature and measure the absorbance at or near

562 nm using a plate reader.[7][14]

Data Analysis: Subtract the average absorbance of the blank standard from the absorbance

of all other standards and unknown samples. Plot the absorbance of the standards versus

their known concentrations to create a standard curve. Use the standard curve to determine

the protein concentration of your unknown samples.

Protocol 2: Protein Precipitation with Trichloroacetic
Acid (TCA) to Remove Interfering Substances
This protocol can be used to separate proteins from interfering substances prior to performing

the BCA assay.[2]

Sample Preparation: Place your protein sample in a microcentrifuge tube.

Precipitation: Add an equal volume of ice-cold 20% Trichloroacetic Acid (TCA) to your

sample. For every 100 µL of sample, add 100 µL of 20% TCA.

Incubation: Vortex the mixture and incubate on ice for 30 minutes.

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated

protein.

Washing: Carefully decant the supernatant, which contains the interfering substances. Wash

the protein pellet by adding 500 µL of ice-cold acetone. Be careful not to disturb the pellet.

Repeat Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
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Drying: Carefully decant the acetone and allow the protein pellet to air dry for 5-10 minutes.

Do not over-dry the pellet, as it may be difficult to resuspend.

Resuspension: Resuspend the protein pellet in a buffer that is compatible with the BCA

assay (e.g., 1% SDS in 0.1 M NaOH).

Proceed with BCA Assay: Use the resuspended protein solution to perform the BCA assay

as described in Protocol 1.

Mandatory Visualization
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Caption: Troubleshooting workflow for high background in BCA assays.
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Step 1: Biuret Reaction

Step 2: Colorimetric Detection
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Caption: Principle of the Bicinchoninic Acid (BCA) Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. documents.thermofisher.com [documents.thermofisher.com]

2. Protein measurement using bicinchoninic acid: elimination of interfering substances -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. info.gbiosciences.com [info.gbiosciences.com]

4. What interferes with BCA assays? | AAT Bioquest [aatbio.com]

5. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest
[aatbio.com]

6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

7. benallenlab.org [benallenlab.org]

8. How to Avoid Common Pitfalls in BCA Assay Measurements [synapse.patsnap.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10775799?utm_src=pdf-body-img
https://www.benchchem.com/product/b10775799?utm_src=pdf-custom-synthesis
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0008-TCA-acetone-precip.pdf
https://pubmed.ncbi.nlm.nih.gov/2817336/
https://pubmed.ncbi.nlm.nih.gov/2817336/
https://info.gbiosciences.com/blog/how-to-deal-with-interfering-agents-in-protein-estimation-assays
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-interferes-with-bca-assays
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-factors-that-interfere-with-the-accuracy-of-the-bca-assay
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-factors-that-interfere-with-the-accuracy-of-the-bca-assay
https://www.caltagmedsystems.co.uk/information/causes-of-high-background-in-elisa-tests-and-how-to-solve-them/
https://benallenlab.org/wp-content/uploads/2022/06/Allen-Lab-BCA-Assay-Protocol.pdf
https://synapse.patsnap.com/article/how-to-avoid-common-pitfalls-in-bca-assay-measurements
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. worldscientific.com [worldscientific.com]

10. "Correction in Bicinchoninic Acid (BCA) Absorbance Assay to Analyze Pro" by Daniel L.
Smith, Elizabeth N. Lemieux et al. [scholarsmine.mst.edu]

11. Bioprocess monitoring: minimizing sample matrix effects for total protein quantification
with bicinchoninic acid assay - PMC [pmc.ncbi.nlm.nih.gov]

12. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific -
US [thermofisher.com]

13. What are the possible causes and solutions for background issues (high, uneven, or
speckled)? | AAT Bioquest [aatbio.com]

14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-
proteomics.com]

15. cdn.gbiosciences.com [cdn.gbiosciences.com]

16. frederick.cancer.gov [frederick.cancer.gov]

To cite this document: BenchChem. [Technical Support Center: Troubleshooting High
Background in BCA Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10775799#troubleshooting-high-background-in-bca-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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